molecular formula C6H13NO2 B13622483 2-(3-Aminooxetan-3-yl)propan-2-ol

2-(3-Aminooxetan-3-yl)propan-2-ol

Cat. No.: B13622483
M. Wt: 131.17 g/mol
InChI Key: XKTWJJMZIHPYTC-UHFFFAOYSA-N
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Description

2-(3-Aminooxetan-3-yl)propan-2-ol is a chemical compound with a unique structure that includes an oxetane ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminooxetan-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides with amines. For example, the epoxide of epichlorohydrin can undergo ring-opening with amines using catalysts such as magnesium sulfate or mixed metal oxides under mild and neutral conditions . This method yields the corresponding β-amino alcohols in excellent yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipases from Candida antarctica type B (CAL-B) and Burkholderia cepacia (BCL) or engineered acyltransferase variants from Mycobacterium smegmatis (MsAcT) as biocatalysts has been reported to be effective for the enantioselective transesterification of secondary alcohols .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminooxetan-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different amino alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxetane derivatives, reduced amino alcohols, and substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-Aminooxetan-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminooxetan-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it has been shown to exhibit relaxant activity on isolated rat tracheal rings, indicating its potential as an anti-asthma drug .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Aminooxetan-3-yl)propan-2-ol include other β-amino alcohols and oxetane derivatives. Some examples are:

  • 1,3-Diaminopropan-2-ol
  • 2-Amino-3-(1H-indol-3-yl)-propan-1-ol

Uniqueness

What sets this compound apart is its unique combination of an oxetane ring and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(3-aminooxetan-3-yl)propan-2-ol

InChI

InChI=1S/C6H13NO2/c1-5(2,8)6(7)3-9-4-6/h8H,3-4,7H2,1-2H3

InChI Key

XKTWJJMZIHPYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)N)O

Origin of Product

United States

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